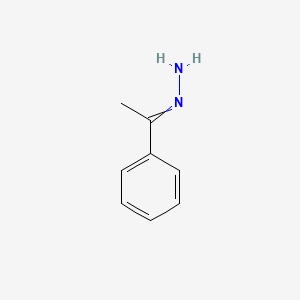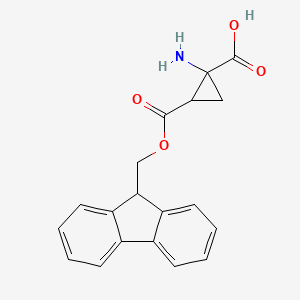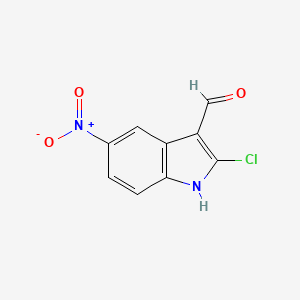
(1-Phenylethylidene)hydrazine
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (1-Phenylethylidene)hydrazine can be synthesized through the condensation reaction of acetophenone with hydrazine. The reaction typically involves refluxing the reactants in ethanol for 24 hours, followed by cooling the mixture to precipitate the product . The yellow solid obtained is then collected and washed with hexane to purify the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (1-Phenylethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products: The major products formed from these reactions include azines, hydrazine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1-Phenylethylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of (1-Phenylethylidene)hydrazine involves its interaction with specific molecular targets and pathways:
GABA Transaminase Inhibition: The compound inhibits GABA transaminase, leading to increased levels of gamma-aminobutyric acid (GABA) in the brain. This action contributes to its potential anxiolytic and anticonvulsant effects.
Corrosion Inhibition: As a corrosion inhibitor, this compound forms a protective layer on metal surfaces, reducing the rate of corrosion through adsorption and interaction with the metal atoms.
Comparación Con Compuestos Similares
1,2-Dibenzylidenehydrazine: Another hydrazone derivative with similar corrosion inhibition properties.
Phenelzine: A related compound that also acts as a GABA transaminase inhibitor.
Uniqueness: (1-Phenylethylidene)hydrazine is unique due to its specific structural features and versatile applications in different fields. Its ability to inhibit GABA transaminase and act as a corrosion inhibitor sets it apart from other hydrazone derivatives.
Propiedades
Fórmula molecular |
C8H10N2 |
|---|---|
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
1-phenylethylidenehydrazine |
InChI |
InChI=1S/C8H10N2/c1-7(10-9)8-5-3-2-4-6-8/h2-6H,9H2,1H3 |
Clave InChI |
LEXOZHHIDPMMAC-UHFFFAOYSA-N |
SMILES canónico |
CC(=NN)C1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Phenyldibenzo[f,h]quinoxaline](/img/structure/B8793574.png)








![1-Ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid](/img/structure/B8793641.png)
![7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8793649.png)


![Ethyl 2-[(4-fluorophenyl)methylamino]acetate](/img/structure/B8793668.png)
